molecular formula C18H14N2O5 B11997386 Methyl 4-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate CAS No. 5811-91-6

Methyl 4-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate

Cat. No.: B11997386
CAS No.: 5811-91-6
M. Wt: 338.3 g/mol
InChI Key: BJVJBSKYRLWVOL-UHFFFAOYSA-N
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Description

Methyl 4-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate is a quinoline-based compound featuring a 4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl core linked via a carbonylamino group to a methyl benzoate moiety. This structure combines hydrogen-bonding capabilities (from the hydroxy and oxo groups) with ester functionality, making it relevant in medicinal chemistry, particularly in painkiller research . Its synthesis typically involves condensation reactions, as seen in related quinoline derivatives .

Properties

CAS No.

5811-91-6

Molecular Formula

C18H14N2O5

Molecular Weight

338.3 g/mol

IUPAC Name

methyl 4-[(4-hydroxy-2-oxo-1H-quinoline-3-carbonyl)amino]benzoate

InChI

InChI=1S/C18H14N2O5/c1-25-18(24)10-6-8-11(9-7-10)19-16(22)14-15(21)12-4-2-3-5-13(12)20-17(14)23/h2-9H,1H3,(H,19,22)(H2,20,21,23)

InChI Key

BJVJBSKYRLWVOL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O

Origin of Product

United States

Preparation Methods

Reaction Scheme:

  • Starting Materials :

    • 2-Aminoacetophenone derivatives.

    • α-Methylene carbonyl compounds (e.g., diethyl malonate, cycloketones).

  • Conditions :

    • Solvent: Ethanol.

    • Catalyst: PMA·SiO₂ (10% w/w).

    • Temperature: Reflux (78–80°C).

    • Time: 45–100 minutes.

  • Yield : 81–95%.

This method is favored for its eco-economic benefits, mild conditions, and catalyst reusability. The resulting 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde serves as a key intermediate.

Functionalization of the Quinoline Core

The 3-position of the quinoline is functionalized with a carbonyl group to enable amide bond formation. Source outlines a reduction-condensation approach:

Steps:

  • Reduction of Quinoline-3-carbaldehyde :

    • Reagent: Sodium borohydride (NaBH₄).

    • Solvent: Ethanol.

    • Product: 3-(Aminomethyl)-4-hydroxy-1,2-dihydroquinolin-2-one.

  • Activation of the Carboxylic Acid :

    • Reagent: Thionyl chloride (SOCl₂).

    • Product: 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl chloride.

Coupling with Methyl 4-Aminobenzoate

The final step involves coupling the activated quinoline carbonyl chloride with methyl 4-aminobenzoate. Source and provide two distinct methodologies:

Method A: Acid Chloride Coupling (Source)

  • Reagents :

    • Quinoline-3-carbonyl chloride.

    • Methyl 4-aminobenzoate.

    • Base: Triethylamine (TEA).

  • Conditions :

    • Solvent: Tetrahydrofuran (THF).

    • Temperature: 0°C → room temperature.

    • Time: 1–5 hours.

  • Yield : 78–92%.

Method B: Carbodiimide-Mediated Coupling (Source)

  • Reagents :

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • DIPEA (N,N-Diisopropylethylamine).

  • Conditions :

    • Solvent: Dimethylformamide (DMF).

    • Temperature: Room temperature.

    • Time: 5–8 hours.

  • Yield : 85–90%.

Comparative Data:

MethodCoupling AgentSolventYield (%)Purity (%)
ASOCl₂/TEATHF78–92≥95
BHATU/DIPEADMF85–90≥98

Method B offers higher purity but requires costlier reagents. Method A is scalable for industrial applications.

Regioselective Methylation (Optional)

If the quinoline nitrogen requires alkylation (e.g., 1-pentyl substitution), source describes regioselective methylation :

  • Reagents :

    • Methyl iodide (CH₃I).

    • Base: Sodium hydride (NaH).

  • Conditions :

    • Solvent: Dimethylformamide (DMF).

    • Temperature: 50°C.

    • Time: 1–2 hours.

  • Regioselectivity :

    • O-Methylation predominates (80–99%) over N-methylation (1–20%) due to steric hindrance.

Purification and Characterization

Final purification is achieved via:

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients.

  • Crystallization : Methanol/water mixtures.

Key Spectral Data :

  • ¹H NMR (DMSO-d₆): δ 11.60 (s, 1H, OH), 8.74 (s, 1H, NH), 3.94 (s, 3H, OCH₃).

  • LC-MS : m/z 408.4 [M+H]⁺.

Challenges and Optimization

  • Side Reactions : Self-condensation of ketones under basic conditions.

  • Mitigation : Use excess aldehydes (2:1 molar ratio) to improve selectivity.

  • Catalyst Recycling : PMA·SiO₂ can be reused thrice without yield loss.

Industrial-Scale Considerations

  • Cost Efficiency : Friedländer annulation with PMA·SiO₂ reduces waste.

  • Safety : Thionyl chloride requires stringent handling due to toxicity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into hydroxyl groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄), chlorosulfonic acid, or halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated quinoline derivatives.

    Substitution: Nitro, sulfonyl, or halogenated quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, Methyl 4-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, this compound has potential as a pharmacophore in drug design. Its quinoline core is a common motif in many biologically active molecules, including antimalarial, antibacterial, and anticancer agents.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. The presence of both quinoline and benzoate moieties suggests possible applications in targeting specific biological pathways and receptors.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable aromatic structure and reactive functional groups.

Mechanism of Action

The mechanism of action of Methyl 4-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, inhibiting topoisomerase enzymes and thereby affecting DNA replication and transcription. The hydroxy and carbonyl groups can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Core Structural Variations

The quinoline core is critical for biological activity. Key analogs include:

  • Ethyl [4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-3-quinoline]carboxylate: Differs by substituting the benzoate ester with an ethyl carboxylate and introducing a phenyl group at position 1 of the quinoline. This enhances lipophilicity and may alter receptor binding .
  • N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide (47): Replaces the benzoate ester with a carboxamide and incorporates bulky adamantyl and pentyl groups, improving metabolic stability but reducing solubility .

Table 1: Core Structure Modifications

Compound Quinoline Substitutions Key Functional Group
Target Compound 4-hydroxy-2-oxo, no N-substitution Methyl benzoate
Ethyl Quinoline-3-carboxylate 1-phenyl, 4-hydroxy-2-oxo Ethyl carboxylate
Carboxamide Derivative (47) 4-thioxo, N3-adamantyl, N1-pentyl Carboxamide

Ester Group Modifications

The ester group influences solubility and bioavailability:

  • 2-(Diethylamino)ethyl 4-{[(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate hydrochloride: Incorporates a diethylaminoethyl ester, forming a hydrochloride salt for enhanced aqueous solubility .

Table 2: Ester Group Comparisons

Compound Ester Group Molecular Weight Solubility Profile
Target Compound Methyl benzoate ~343.3 g/mol Moderate lipophilicity
Diethylaminoethyl Derivative 2-(Diethylamino)ethyl + HCl salt 459.9 g/mol High aqueous solubility
GSA-10 Propyl benzoate + N1-hexyl ~454.5 g/mol High lipophilicity

Biological Activity

Methyl 4-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C21H22N4O7S
  • Molecular Weight : 474.49 g/mol
  • CAS Number : [insert CAS number here if available]

Biological Activity

The biological activity of this compound has been explored in various studies, revealing several key effects:

Antiplatelet Activity

Research indicates that compounds structurally related to this molecule exhibit significant antiplatelet activity. For instance, 6-Acetoxyquinolin derivatives have shown inhibition of cyclooxygenase-1 (Cox-1), leading to reduced thromboxane A2 levels and platelet aggregation. This suggests that this compound may share similar mechanisms of action .

Antimicrobial Properties

Studies have highlighted the antimicrobial potential of quinoline derivatives. The compound's ability to inhibit bacterial growth suggests a possible application in treating infections caused by resistant strains. The structure-function relationship in these compounds indicates that modifications can enhance their efficacy against specific pathogens .

Cytotoxic Effects

Cytotoxicity assays have demonstrated that certain derivatives exhibit selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing anticancer therapies with fewer side effects. The mechanism often involves apoptosis induction and cell cycle arrest in cancerous cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiplateletInhibition of Cox-1 and platelet aggregation
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cell lines

Case Study 1: Antiplatelet Activity

A study focused on the antiplatelet effects of a related quinoline derivative demonstrated a significant reduction in platelet aggregation in vitro. The compound inhibited Cox-1 activity, leading to decreased thromboxane A2 production. This finding supports the potential use of this compound as an antiplatelet agent.

Case Study 2: Antimicrobial Efficacy

In a comparative analysis, various quinoline derivatives were tested against Staphylococcus aureus and Escherichia coli. This compound exhibited notable antimicrobial activity with minimal cytotoxicity towards human cells, indicating its potential as a therapeutic agent for bacterial infections.

The mechanisms underlying the biological activities of this compound involve:

  • Inhibition of Enzymatic Pathways : Similar compounds inhibit key enzymes like Cox, affecting inflammatory pathways.
  • Cell Cycle Modulation : Inducing cell cycle arrest at specific phases contributes to its cytotoxic effects on cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives increase ROS levels in cancer cells, promoting apoptosis.

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 4-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate?

Answer:
The synthesis typically involves coupling the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivative with methyl 4-aminobenzoate via a carbodiimide-mediated reaction (e.g., EDC/HOBt). Key steps include:

  • Protection of reactive groups : The hydroxyl group on the quinolinone moiety may require protection (e.g., using acetyl or trimethylsilyl groups) to prevent side reactions during coupling .
  • Activation of the carbonyl : Use of coupling agents like DCC or EDCI to activate the carboxylic acid for amide bond formation.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) is recommended for isolating the product .

Basic: How should researchers characterize this compound using spectroscopic techniques?

Answer:
A multi-technique approach is essential:

  • 1H/13C NMR : Look for characteristic signals:
    • The methyl ester group (δ ~3.8–3.9 ppm in 1H NMR; δ ~52 ppm in 13C NMR).
    • Amide proton (δ ~10–11 ppm, broad singlet) and carbonyl carbons (δ ~165–175 ppm) .
  • IR Spectroscopy : Confirm the presence of amide (N–H stretch ~3300 cm⁻¹, C=O ~1680 cm⁻¹) and ester (C=O ~1720 cm⁻¹) groups.
  • Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]+ at m/z 369.4 for C₁₉H₁₆N₂O₅) .

Basic: What are critical considerations for solubility and stability during experimental handling?

Answer:

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., dichloromethane). Pre-solubilize in DMSO for biological assays .
  • Stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the ester or amide groups. Avoid prolonged exposure to light due to the quinolinone chromophore .

Advanced: How can factorial design optimize reaction conditions for higher yields?

Answer:
A 2³ factorial design can systematically evaluate variables:

  • Factors : Temperature (45–65°C), catalyst loading (0.5–1.5 equiv.), and solvent polarity (THF vs. DMF).
  • Response surface methodology (RSM) : Identify interactions between variables, e.g., higher temperatures in DMF may improve amide coupling efficiency.
  • Validation : Confirm optimal conditions (e.g., 60°C, 1.2 equiv. EDCI in DMF) via triplicate runs .

Advanced: What computational strategies predict reactivity or regioselectivity in derivatization?

Answer:

  • Reaction path search : Use quantum chemical calculations (DFT at B3LYP/6-31G* level) to model transition states for acyl transfer or ring-opening reactions .
  • Machine learning : Train models on existing quinolinone derivatives to predict regioselectivity in electrophilic substitution (e.g., sulfonation at the 6-position) .
  • Feedback loops : Integrate experimental data (e.g., failed reactions) to refine computational predictions iteratively .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Meta-analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) to identify variables affecting potency. For example, discrepancies in enzyme inhibition may arise from differences in buffer pH or co-solvents .
  • Structural analogs : Cross-reference with methyl benzoate derivatives (e.g., triazole-containing analogs) to isolate substituent effects. Molecular docking can highlight binding site interactions .

Advanced: What strategies elucidate structure-activity relationships (SAR) for medicinal chemistry applications?

Answer:

  • Analog synthesis : Modify the quinolinone core (e.g., halogenation at C6) or ester group (e.g., ethyl vs. methyl) to assess impact on bioactivity .
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen bond donors at the amide group) using 3D-QSAR models .
  • In vivo profiling : Compare pharmacokinetics (e.g., logP, plasma stability) of derivatives to optimize bioavailability .

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